molecular formula C13H15N3 B2714432 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1339176-16-7

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2714432
CAS No.: 1339176-16-7
M. Wt: 213.284
InChI Key: RUWKXGUCKGZSOA-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound combining a tetrahydroisoquinoline scaffold with a methyl-substituted pyrazole moiety. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol (calculated from ). The structural features include:

  • 1-Methylpyrazole substituent: The pyrazole ring at the 4-position introduces electron-rich aromaticity and hydrogen-bonding capabilities.

The compound is commercially available as a hydrochloride salt (CAS 2303565-69-5) in pharmacy-grade purity (≥95%) via platforms like ECHEMI, though some suppliers list it as discontinued (). Its synthetic utility lies in medicinal chemistry, particularly as a chiral nitrogen-containing building block for drug discovery ().

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13/h2-5,7,9,13-14H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWKXGUCKGZSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or tetrahydroisoquinoline rings .

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Key Features Biological Relevance
4-(1-Methyl-1H-pyrazol-4-yl)-THIQ C₁₃H₁₅N₃ Pyrazole substituent enhances solubility and binding to aromatic receptors. Potential CNS activity due to structural similarity to neuroactive isoquinolines .
1-Methyl-1,2,3,4-tetrahydroisoquinoline C₁₀H₁₃N Lacks pyrazole; simple N-methylation. Endogenous neurotoxin implicated in Parkinson’s disease via MAO-B oxidation .
Salsolinol (6,7-Dihydroxy-1-methyl-THIQ) C₁₀H₁₃NO₂ Catechol hydroxyl groups; endogenous alkaloid. Dopaminergic neurotoxicity via redox cycling and mitochondrial dysfunction .
MPTP (1-Methyl-4-phenyl-1,2,3,6-THP) C₁₃H₁₅N Pyridine-based; exogenous neurotoxin. Metabolized to MPP⁺, causing selective dopaminergic neuron death .
4-(Methylsulfanyl)benzoyl-THIQ derivative C₂₁H₂₁N₃OS Benzoyl and methylsulfanyl groups enhance lipophilicity. Preclinical candidate with uncharacterized bioactivity ().

Key Differences in Bioactivity and Metabolism

  • Neurotoxic Potential: 1-Methyl-THIQ and salsolinol are metabolized by MAO to neurotoxic isoquinolinium ions, mirroring MPTP’s mechanism . In contrast, 4-(1-Methylpyrazol-4-yl)-THIQ lacks catechol or secondary amine groups critical for MAO oxidation, suggesting lower neurotoxicity. MPTP requires conversion to MPP⁺ via MAO-B, while salsolinol undergoes autoxidation, generating reactive oxygen species .
  • Blood-Brain Barrier (BBB) Penetration :

    • 1-Methyl-THIQ and its derivatives exhibit rapid BBB penetration, with brain concentrations 4.5× higher than blood levels . The pyrazole substituent in 4-(1-Methylpyrazol-4-yl)-THIQ may further enhance BBB permeability due to increased lipophilicity.
  • Metabolic Stability: 1-Methyl-THIQ is excreted 72–76% unchanged in rats, with minor hydroxylation or N-methylation .

Pharmacological Implications

  • 4-(1-Methylpyrazol-4-yl)-THIQ’s structural uniqueness positions it as a candidate for CNS-targeted therapies (e.g., dopamine receptor modulators) with mitigated neurotoxicity risks compared to endogenous THIQs.
  • Derivatives like the methylsulfanyl-benzoyl-THIQ () demonstrate the scaffold’s versatility for functionalization, enabling optimization of pharmacokinetic properties.

Biological Activity

The compound 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (commonly referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities, particularly in neuroprotection and enzyme modulation. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of 1MeTIQ can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_4

This structure features a tetrahydroisoquinoline core substituted with a pyrazole moiety, which is essential for its biological activity.

1MeTIQ exhibits several mechanisms of action that contribute to its biological effects:

  • Neuroprotective Effects : Research indicates that 1MeTIQ protects dopaminergic neurons from neurotoxins associated with Parkinson's disease. It has been shown to exert protective actions against neurotoxins such as 1-methyl-4-phenylpyridinium ion and 6-hydroxydopamine in cultured rat mesencephalic neurons . The compound does not bind to dopamine receptors but may act as an antioxidant by inducing oxidative stress defense mechanisms .
  • Enzyme Modulation : The compound has been explored for its potential to modulate specific enzymes or receptors, which could lead to therapeutic applications in various diseases.

Biological Activity Studies

Several studies have investigated the biological activity of 1MeTIQ. Below are key findings:

Neuroprotective Effects

A study published in Neuropharmacology demonstrated that 1MeTIQ significantly protects dopaminergic neurons from several neurotoxins. The protective effect was stereoselective, with the (R)-enantiomer showing more efficacy than the (S)-enantiomer .

Antioxidant Properties

The compound's ability to induce antioxidant enzymes suggests a mechanism where it mitigates oxidative stress caused by neurotoxins. This property is crucial for its potential use in treating neurodegenerative diseases .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study involving cultured mesencephalic neurons, researchers treated cells with various neurotoxins alongside 1MeTIQ. The results indicated that 1MeTIQ significantly reduced cell death and maintained neuronal health compared to untreated controls. This study highlights its potential role as a therapeutic agent for Parkinson's disease .

Case Study 2: Stereoselectivity in Biological Activity

Further investigations revealed that the stereoisomers of 1MeTIQ have differing biological activities. The (R)-enantiomer exhibited a robust neuroprotective effect, while the (S)-enantiomer showed minimal impact on neuronal survival .

Data Summary

Study FocusFindingsReference
NeuroprotectionSignificant protection against dopaminergic neurotoxins
Antioxidant ActivityInduction of antioxidant enzymes to mitigate oxidative stress
Stereoselectivity(R)-enantiomer more effective than (S)-enantiomer in neuroprotection

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